Cas no 146780-09-8 ({[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid)
![{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid structure](https://ja.kuujia.com/scimg/cas/146780-09-8x500.png)
{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid 化学的及び物理的性質
名前と識別子
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- 3-CF3BPA
- {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid
- [3-(Trifluoromethyl)benzyl]phosphonic acid
- Phosphonic acid, [[3-(trifluoromethyl)phenyl]methyl]- (9CI)
- OLT4M28U3Z
- ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid
- UNII-OLT4M28U3Z
- CHEMBL104070
- BDBM50288667
- (3-(Trifluoromethyl)benzyl)phosphonic acid
- (3-Trifluoromethyl-benzyl)-phosphonic acid
- PHOSPHONIC ACID, ((3-(TRIFLUOROMETHYL)PHENYL)METHYL)-
- 146780-09-8
- 3-Trifluoromethylbenzylphosphonic acid
- Q27285725
- SCHEMBL8938031
- [3-(trifluoromethyl)phenyl]methylphosphonic Acid
-
- インチ: 1S/C8H8F3O3P/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14)
- InChIKey: TVXYXFHWFHNWTJ-UHFFFAOYSA-N
- SMILES: C(P(=O)(O)O)C1=CC=CC(C(F)(F)F)=C1
計算された属性
- 精确分子量: 240.01631560g/mol
- 同位素质量: 240.01631560g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 57.5Ų
{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid Security Information
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Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 795763-250MG |
{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid |
146780-09-8 | 250MG |
¥1071.07 | 2022-02-24 | ||
Aaron | AR00AT4J-50mg |
{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid |
146780-09-8 | 98% | 50mg |
$79.00 | 2025-02-10 | |
Aaron | AR00AT4J-250mg |
{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid |
146780-09-8 | 98% | 250mg |
$201.00 | 2025-02-10 |
{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acidに関する追加情報
{[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid: A Comprehensive Overview
The compound {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid, with CAS No. 146780-09-8, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl-substituted phenyl group with a phosphonic acid moiety. The trifluoromethyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the chemical reactivity and biological activity of the molecule. Recent studies have highlighted its potential applications in drug discovery and as a building block in advanced materials.
One of the most notable aspects of {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid is its versatility in chemical synthesis. The phosphonic acid group is a valuable functional group in organic chemistry, often used as a precursor for the synthesis of phosphonates and other bioactive molecules. Its ability to participate in nucleophilic substitution reactions makes it an ideal candidate for constructing complex molecular architectures. Researchers have exploited this property to develop novel synthetic routes for bioactive compounds, including antiviral agents and anticancer drugs.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid. Quantum mechanical calculations have revealed that the trifluoromethyl group significantly alters the electron distribution around the phenyl ring, enhancing the electrophilic character of the methyl-phosphonic acid moiety. This finding has important implications for its use in catalytic processes and as a ligand in transition metal complexes.
In terms of biological applications, {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid has shown promise as a lead compound for drug development. Its ability to inhibit key enzymes involved in viral replication has been extensively studied, with recent research demonstrating potent antiviral activity against emerging pathogens. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, offering new opportunities for the production of enantiomerically pure compounds.
The synthesis of {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid involves a multi-step process that typically begins with the preparation of the trifluoromethyl-substituted phenol derivative. This is followed by methylation and subsequent conversion to the phosphonic acid form through phosphorylation reactions. Recent optimizations of these steps have significantly improved yields and purity, making large-scale production more feasible.
Looking ahead, {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid is expected to play an increasingly important role in both academic research and industrial applications. Its unique combination of structural features and functional versatility positions it as a valuable tool for addressing challenges in drug discovery, materials science, and sustainable chemistry.
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